4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position and a 3-methylbut-2-en-1-yl group at the 1-position of the pyrazole ring The amine group is located at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropyrazole with 3-methylbut-2-en-1-amine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, the use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides. These reactions are usually conducted in polar solvents like water or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted pyrazoles.
Scientific Research Applications
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: It could be investigated for its therapeutic potential in treating various diseases, such as cancer, inflammation, or infections.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of specific enzymes involved in disease progression or bind to receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazole: Lacks the amine group at the 3-position.
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-5-amine: The amine group is located at the 5-position instead of the 3-position.
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-ol: Contains a hydroxyl group at the 3-position instead of an amine group.
Uniqueness
4-Chloro-1-(3-methylbut-2-en-1-yl)-1H-pyrazol-3-amine is unique due to the specific arrangement of functional groups on the pyrazole ring. The presence of both the chloro and amine groups at specific positions imparts distinct chemical and biological properties to the compound. This uniqueness makes it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-1-(3-methylbut-2-enyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-6(2)3-4-12-5-7(9)8(10)11-12/h3,5H,4H2,1-2H3,(H2,10,11) |
InChI Key |
IKLFWZWNKHDWOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C=C(C(=N1)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.